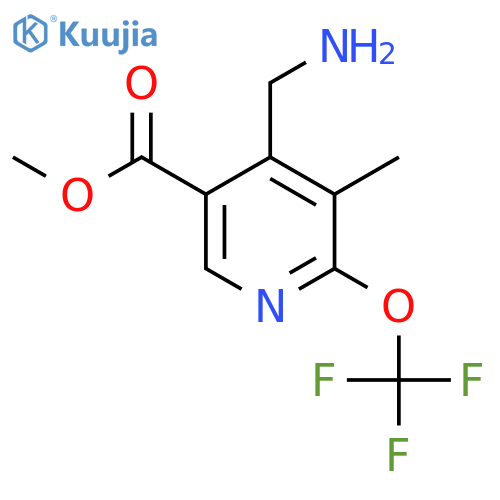Cas no 1361886-74-9 (Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate)

1361886-74-9 structure
商品名:Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
CAS番号:1361886-74-9
MF:C10H11F3N2O3
メガワット:264.201153039932
CID:4931675
Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
-
- インチ: 1S/C10H11F3N2O3/c1-5-6(3-14)7(9(16)17-2)4-15-8(5)18-10(11,12)13/h4H,3,14H2,1-2H3
- InChIKey: KQHBKXLNYQXZLP-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=C(CN)C(C(=O)OC)=CN=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 299
- トポロジー分子極性表面積: 74.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022001735-1g |
Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate |
1361886-74-9 | 97% | 1g |
$1,780.80 | 2022-04-02 | |
| Alichem | A022001735-500mg |
Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate |
1361886-74-9 | 97% | 500mg |
$989.80 | 2022-04-02 |
Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
1361886-74-9 (Methyl 4-(aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
